molecular formula C12H9N3 B1395870 6-Pyridin-2-YL-1H-indazole CAS No. 885272-07-1

6-Pyridin-2-YL-1H-indazole

Cat. No. B1395870
CAS RN: 885272-07-1
M. Wt: 195.22 g/mol
InChI Key: JIHRBWWNIBSKEM-UHFFFAOYSA-N
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Description

6-Pyridin-2-YL-1H-indazole is a biochemical used for proteomics research . It has a molecular formula of C12H9N3 and a molecular weight of 195.22 .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole is a heterocyclic aromatic organic compound. It is a bicyclic molecule, consisting of a benzene ring fused to a pyrazole ring. Indazole has two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

The synthesis of indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Spin-Crossover Materials and Ligand-Based Fluorescence

The compound 6-Pyridin-2-YL-1H-indazole has been utilized in the synthesis of Iron(II) complexes. These complexes exhibit properties like low-spin at room temperature and thermal spin transitions in the solid state. Notably, some of these compounds, such as Fe(2-bip)2, show thermal hysteresis in their spin transition, which is significant for spin-crossover materials. Additionally, these compounds demonstrate blue fluorescence in solution under ambient conditions (Santoro et al., 2015).

Ethylene Polymerization Behavior

Compounds involving this compound, like Chromium(III) complexes with terdentate ligands, have shown potential in ethylene polymerization. This application is significant in the field of organometallic chemistry and polymer science (Hurtado et al., 2009).

Docking Studies in Medicinal Chemistry

In medicinal chemistry, this compound derivatives, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazine-1-yl)-1H-indazole, have been synthesized and characterized. Docking studies for these compounds suggest their importance in the field of drug design and development (Balaraju et al., 2019).

Ligand-Induced Changes in Spin Transition and Optical Properties

Research has also focused on understanding the ligand- and solvent-induced changes on the spin transition and optical properties of Fe(II)-Indazolylpyridine complexes. This type of study is crucial for the development of materials with specific magnetic and optical properties (Vela et al., 2016).

Photoluminescence and High Quantum Efficiency

Studies on Eu(iii) fluorinated β-diketone complexes with 1H-indazole show high quantum efficiency and photoluminescent properties. This kind of research is pivotal in developing new materials for optical applications, such as in lighting and display technologies (Bhat & Iftikhar, 2019).

Safety and Hazards

While specific safety and hazard information for 6-Pyridin-2-YL-1H-indazole is not available in the search results, it is generally important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

Future Directions

Indazole-containing derivatives, including 6-Pyridin-2-YL-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, future research may focus on exploring the medicinal properties of this compound for the treatment of various pathological conditions .

Biochemical Analysis

Biochemical Properties

6-Pyridin-2-YL-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . These interactions highlight the compound’s potential in modulating inflammatory and tissue remodeling processes.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells . Furthermore, this compound affects the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes such as COX-2, leading to their inhibition . This binding interaction prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound can activate or inhibit various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in regulating immune responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can maintain its biological activity, influencing cellular functions such as proliferation and apoptosis in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert anti-inflammatory and anticancer effects without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound is often localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can further regulate the subcellular localization of this compound, directing it to specific compartments or organelles . These localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.

properties

IUPAC Name

6-pyridin-2-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-6-13-11(3-1)9-4-5-10-8-14-15-12(10)7-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHRBWWNIBSKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310356
Record name 6-(2-Pyridinyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885272-07-1
Record name 6-(2-Pyridinyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Pyridinyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-07-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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